(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
CAS No.:
Cat. No.: VC13351309
Molecular Formula: C27H46O
Molecular Weight: 392.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H46O |
|---|---|
| Molecular Weight | 392.7 g/mol |
| IUPAC Name | (3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21-,22-,23?,24?,25?,26-,27+/m0/s1/i9D,13D2,17D2,21D |
| Standard InChI Key | HVYWMOMLDIMFJA-HIRYTKJHSA-N |
| Isomeric SMILES | [2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])(C3CC[C@]4(C([C@@H]3C1)CCC4C(C)CCCC(C)C)C)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s systematic name reflects its complex stereochemistry and isotopic labeling. The "hexadeuterio" designation indicates the replacement of six hydrogen atoms with deuterium at positions 2, 3, 4, and 6 of the cyclopenta[a]phenanthrene core . The molecular formula is C<sub>26</sub>H<sub>36</sub>D<sub>6</sub>O, with a molecular weight of 394.67 g/mol . The stereochemical configuration (3S,8S,10R,13R) defines the spatial arrangement of substituents, critical for its biochemical interactions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261254-39-0 | |
| Molecular Formula | C<sub>26</sub>H<sub>36</sub>D<sub>6</sub>O | |
| Molecular Weight | 394.67 g/mol | |
| Exact Mass | 394.35 g/mol | |
| SMILES Notation | [2H]C1(C([2H])([2H])C2C@HC@@HC1)C)C@@HC | Derived from |
Structural Features and Isotopic Labeling
The core structure consists of a decahydrocyclopenta[a]phenanthrene system, a tetracyclic framework common to steroids . Key modifications include:
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Deuterium substitution: Enhances metabolic stability and facilitates tracking in pharmacokinetic studies .
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17-(6-Methylheptan-2-yl) side chain: A branched alkyl group that influences lipophilicity and receptor binding .
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Hydroxyl group at C3: Critical for hydrogen bonding and biological activity .
Synthesis and Physicochemical Properties
Synthetic Pathways
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 3.88 (estimated) | |
| PSA (Polar Surface Area) | 37.3 Ų | |
| Hazard Statements | H315, H319, H335 |
Pharmacological and Biochemical Implications
Metabolic Stability and Deuterium Effects
Deuteration at specific positions slows cytochrome P450-mediated metabolism, potentially prolonging the compound’s half-life. This strategy, exemplified by drugs like deutetrabenazine, aims to enhance therapeutic efficacy while reducing dosing frequency .
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